molecular formula C19H22BrNO2 B8156092 (6-Bromo-naphthalen-2-ylmethyl)-cyclopropyl-carbamic acid tert-butyl ester

(6-Bromo-naphthalen-2-ylmethyl)-cyclopropyl-carbamic acid tert-butyl ester

Cat. No.: B8156092
M. Wt: 376.3 g/mol
InChI Key: VBFADVQDIIABNS-UHFFFAOYSA-N
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Description

(6-Bromo-naphthalen-2-ylmethyl)-cyclopropyl-carbamic acid tert-butyl ester is a complex organic compound that features a brominated naphthalene ring, a cyclopropyl group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-naphthalen-2-ylmethyl)-cyclopropyl-carbamic acid tert-butyl ester typically involves multiple steps. One common approach starts with the bromination of naphthalene to introduce the bromine atom at the 6-position. This is followed by the formation of the naphthalen-2-ylmethyl group through a Friedel-Crafts alkylation reaction. The cyclopropyl group is then introduced via a cyclopropanation reaction, and finally, the tert-butyl ester is formed through esterification.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate each step of the synthesis. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the desired specifications.

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-naphthalen-2-ylmethyl)-cyclopropyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The brominated naphthalene ring can be oxidized to form naphthoquinones.

    Reduction: The bromine atom can be reduced to form a hydrogenated naphthalene derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium azide (NaN3) can be employed under appropriate conditions.

Major Products

    Oxidation: Naphthoquinones

    Reduction: Hydrogenated naphthalene derivatives

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used

Scientific Research Applications

(6-Bromo-naphthalen-2-ylmethyl)-cyclopropyl-carbamic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (6-Bromo-naphthalen-2-ylmethyl)-cyclopropyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The brominated naphthalene ring can intercalate with DNA, potentially disrupting replication and transcription processes. The cyclopropyl group may enhance the compound’s binding affinity to certain enzymes or receptors, while the tert-butyl ester can improve its stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (6-Chloro-naphthalen-2-ylmethyl)-cyclopropyl-carbamic acid tert-butyl ester
  • (6-Fluoro-naphthalen-2-ylmethyl)-cyclopropyl-carbamic acid tert-butyl ester
  • (6-Iodo-naphthalen-2-ylmethyl)-cyclopropyl-carbamic acid tert-butyl ester

Uniqueness

(6-Bromo-naphthalen-2-ylmethyl)-cyclopropyl-carbamic acid tert-butyl ester is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s interaction with molecular targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

tert-butyl N-[(6-bromonaphthalen-2-yl)methyl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrNO2/c1-19(2,3)23-18(22)21(17-8-9-17)12-13-4-5-15-11-16(20)7-6-14(15)10-13/h4-7,10-11,17H,8-9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFADVQDIIABNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC2=C(C=C1)C=C(C=C2)Br)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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